5'-Adenylic acid, 2-amino-

Description

Contextualizing 2-Amino-5'-Adenylic Acid as a Modified Nucleotide Derivative

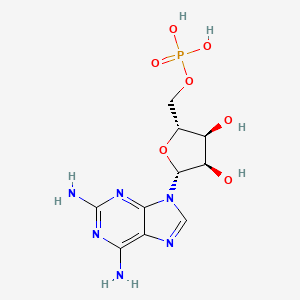

2-Amino-5'-adenylic acid, also known as 2-amino-AMP, is a purine (B94841) ribonucleoside monophosphate. ontosight.aiumaryland.edu It falls under the category of modified nucleotides, which are variations of the standard nucleotides that form the basic building blocks of nucleic acids. ontosight.ai Like all nucleotides, its fundamental structure consists of three components: a phosphate (B84403) group, a pentose (B10789219) sugar (ribose in this case), and a nitrogenous base (adenine). ontosight.aiwikipedia.org

The defining feature of 2-Amino-5'-adenylic acid is the presence of an additional amino group (-NH₂) at the second position of the adenine (B156593) base's purine ring. ontosight.ai This modification classifies it as a derivative of the naturally occurring adenosine (B11128) monophosphate (AMP). ontosight.ai Its role in academic research is primarily linked to the study of nucleic acid synthesis and modification, where it can be incorporated enzymatically into nucleic materials. ontosight.aiinterchim.fr The study of such modified nucleotides is crucial for understanding enzymatic processes, developing therapeutic agents, and probing biological pathways.

Table 1: Chemical Properties of 2-Amino-5'-Adenylic Acid vs. Adenosine Monophosphate (AMP)

| Property | 2-Amino-5'-Adenylic Acid | Adenosine Monophosphate (AMP) |

| Synonym(s) | 2-Amino-AMP | 5'-Adenylic acid |

| Chemical Formula | C₁₀H₁₄N₆O₇P | C₁₀H₁₄N₅O₇P |

| Molecular Weight | 362.24 g/mol | 347.22 g/mol umaryland.edu |

| Core Structure | Phosphate, Ribose, Adenine with an amino group at the C2 position | Phosphate, Ribose, Adenine |

| CAS Number | 7561-54-8 | 61-19-8 umaryland.edu |

Distinguishing Features from Canonical Adenosine Monophosphate (AMP) in Biochemical Contexts

The primary structural difference between 2-Amino-5'-adenylic acid and canonical AMP is the substitution at the 2-position of the adenine base. In AMP, this position is occupied by a hydrogen atom, whereas in 2-Amino-5'-adenylic acid, it is an amino group. ontosight.ai This seemingly minor alteration introduces significant changes to the molecule's biochemical behavior.

One of the most notable distinctions is in its interaction with enzymes. The additional amino group alters the molecule's hydrogen-bonding properties, which can affect how it binds to the active sites of enzymes. For instance, research has indicated that 2-Amino-5'-adenylic acid binds to AMP-activated protein kinase (AMPK) with a threefold higher affinity than AMP. AMPK is a crucial cellular energy sensor, and this enhanced binding suggests that the modified nucleotide could be a potent allosteric modulator. wikipedia.org This difference in enzymatic interaction also extends to its role as a substrate; it has been shown to be a substrate for enzymes like adenylyl transferases, potentially playing a role in the regulation of gene expression. ontosight.ai

Furthermore, this structural modification leads to distinct analytical profiles. When using techniques like high-performance liquid chromatography (HPLC) combined with UV-Vis spectroscopy, the presence of the second amino group alters the compound's absorption profile, allowing it to be distinguished from AMP. Nuclear magnetic resonance (NMR) spectroscopy can also be used to confirm the structural identity, as the proton environment near the C2 amino group is unique. These distinguishing features make 2-Amino-5'-adenylic acid a valuable tool in research for probing the structure and function of nucleotide-binding proteins and enzymes. interchim.fr

Table 2: Distinguishing Biochemical and Analytical Features

| Feature | 2-Amino-5'-Adenylic Acid | Adenosine Monophosphate (AMP) |

| Structure | Contains an amino group at the 2-position of the adenine ring. ontosight.ai | Lacks an amino group at the 2-position. wikipedia.org |

| Enzymatic Interaction | Shows altered binding to enzymes; binds to AMPK with 3-fold higher affinity. | Serves as the canonical activator for AMPK. wikipedia.org |

| Biochemical Role | Studied for its role in nucleic acid synthesis and potential in gene expression regulation. ontosight.ai | A key component of RNA and central to cellular energy transfer (interconversion with ADP and ATP). wikipedia.orglookchem.com |

| Analytical Detection | Can be differentiated by HPLC-UV and NMR due to its unique absorption profile and proton environment. | Standard reference in analytical workflows for nucleotides. |

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O7P/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,19,20,21)(H4,11,12,14,15)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJMOJABMFAPCE-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388441 | |

| Record name | 5'-Adenylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7561-54-8 | |

| Record name | 2-Amino-5′-adenylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7561-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5'-adenylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Adenylic acid, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Adenylic Acid

Chemical Synthesis Approaches

The chemical synthesis of 2-amino-5'-adenylic acid, a crucial compound for various biochemical studies, is primarily achieved through the phosphorylation of its corresponding nucleoside, 2-aminoadenosine (B16350). These synthetic strategies are designed to selectively introduce a phosphate (B84403) group at the 5'-hydroxyl position of the ribose sugar.

Phosphorylation Strategies (e.g., 2-Aminoadenosine Phosphorylation Protocols)

A prevalent method for the synthesis of 2-amino-5'-adenylic acid is the phosphorylation of 2-aminoadenosine using phosphoryl chloride (POCl₃) in the presence of trimethyl phosphate (PO(OMe)₃). This reaction is typically initiated at a low temperature, around 0 °C, and then allowed to proceed at room temperature. The progress of the reaction can be monitored using analytical techniques such as thin-layer chromatography (TLC). The final product is often isolated as a stable salt, for instance, by precipitating it from the reaction mixture through the addition of an ether and a sodium iodide solution in acetone.

Another established phosphorylation protocol involves the use of pyrophosphoryl chloride in m-cresol. This method has also been successfully applied to the synthesis of 2-amino-5'-adenylic acid from 2-aminoadenosine.

Reaction Mechanisms and Stoichiometric Control in Synthesis

The phosphorylation of 2-aminoadenosine with phosphoryl chloride in trimethyl phosphate proceeds through the formation of a reactive phosphorodichloridate intermediate. The trimethyl phosphate acts as both a solvent and a catalyst in this reaction. Precise stoichiometric control is paramount to ensure the selective formation of the 5'-monophosphate and to minimize the production of undesired byproducts such as the 2',3'-cyclic phosphate and the 5'-diphosphate. The molar ratio of the phosphorylating agent to the nucleoside must be carefully optimized to achieve a high yield of the desired product. The reaction is typically quenched by the addition of water or a buffer solution, followed by purification steps, which may include ion-exchange chromatography, to isolate the 2-amino-5'-adenylic acid.

Synthetic Routes to Functionalized Derivatives (e.g., N6-Aminoalkyl Derivatives)

The synthesis of functionalized derivatives of 2-amino-5'-adenylic acid allows for the exploration of their structure-activity relationships and the development of new biochemical tools. For instance, N6-aminoalkyl derivatives can be prepared to facilitate their attachment to solid supports or for use in affinity chromatography. The synthesis of these derivatives often involves the initial preparation of a 6-substituted 2-aminopurine (B61359) riboside, which is then phosphorylated at the 5'-position. For example, starting from 2-amino-6-chloropurine riboside, various N6-substituted 2-aminoadenosine analogs can be synthesized by nucleophilic substitution of the chlorine atom with a desired aminoalkyl group. Subsequent phosphorylation of these modified nucleosides yields the corresponding 5'-adenylic acid derivatives.

Investigation of Solvent-Free Synthesis Methodologies

Research into solvent-free synthesis methodologies for nucleoside phosphorylation is driven by the principles of green chemistry, aiming to reduce environmental impact and improve reaction efficiency. One such approach involves mechanochemical synthesis, where the reaction is carried out by grinding the solid reactants together, often in a ball mill. This technique has been successfully employed for the phosphorylation of various nucleosides. For the synthesis of 2-amino-5'-adenylic acid, a potential solvent-free method could involve the grinding of 2-aminoadenosine with a solid phosphorylating agent, such as a phosphate salt, in the presence of a suitable catalyst. These methods can lead to higher yields, shorter reaction times, and a reduction in waste compared to traditional solvent-based syntheses.

Enzymatic and Biocatalytic Synthesis Considerations

Enzymatic and biocatalytic approaches offer highly selective and environmentally friendly alternatives to chemical synthesis for the production of 2-amino-5'-adenylic acid.

Theoretical Pathways for Enzymatic Amination

A plausible theoretical pathway for the enzymatic synthesis of 2-amino-5'-adenylic acid could involve the amination of a precursor molecule. One potential starting material is guanosine monophosphate (GMP), which already possesses an amino group at the 2-position of the purine (B94841) ring. The enzymatic conversion of the 6-oxo group of GMP to an amino group would yield 2-amino-5'-adenylic acid. This transformation could theoretically be catalyzed by an engineered enzyme, potentially derived from the family of enzymes involved in purine nucleotide metabolism, such as adenylosuccinate synthetase and adenylosuccinate lyase, which are responsible for the conversion of inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP). Directed evolution or rational design of these enzymes could be employed to alter their substrate specificity to accept GMP and catalyze the desired amination reaction.

Directed Evolution Strategies for Nucleotide Analogue Biocatalysis

Directed evolution has emerged as a powerful tool for tailoring enzymes to catalyze the synthesis of nucleotide analogues like 2-amino-5'-adenylic acid. This approach mimics natural selection in the laboratory to evolve enzymes with desired properties, such as enhanced activity, stability, and specificity for non-natural substrates.

A key application of directed evolution in this context is the engineering of DNA and RNA polymerases to efficiently incorporate 2-aminoadenosine triphosphate (the triphosphate form of 2-amino-5'-adenylic acid, herein referred to as dZTP) into nucleic acids. Naturally occurring polymerases often exhibit low efficiency and fidelity when utilizing modified nucleotides. Directed evolution strategies, such as phage display and cell-surface display, have been employed to create polymerase variants with improved ability to accept and process these analogues. For instance, researchers have successfully evolved polymerases that can synthesize DNA containing 2-aminoadenine, a modification found in the genome of some bacteriophages. These evolved polymerases exhibit altered active sites that can better accommodate the 2-amino group of the incoming nucleotide.

The process of directed evolution typically involves the following steps:

Generation of a diverse library of mutant enzymes: This is achieved through techniques like error-prone PCR, DNA shuffling, or site-directed mutagenesis of the gene encoding the polymerase.

Selection or screening for desired activity: The mutant library is then screened to identify variants that exhibit improved incorporation of the nucleotide analogue. This can involve in vitro selection methods where the survival or amplification of a genetic element is dependent on the desired enzymatic activity.

Iterative rounds of mutation and selection: The best-performing variants are subjected to further rounds of mutagenesis and selection to accumulate beneficial mutations and further enhance the desired properties.

While specific examples of directed evolution focused solely on the biocatalysis of 2-amino-5'-adenylic acid are not extensively documented in publicly available literature, the principles and successes in evolving polymerases for other nucleotide analogues, such as those with modified sugars (e.g., 2'-O-methylated nucleotides), provide a strong foundation for its application in this area. The ability to engineer polymerases that efficiently utilize dZTP is crucial for various biotechnological applications, including the synthesis of modified nucleic acids with unique properties.

Chemical Reactivity and Derivatization

Oxidation Reactions and Metabolite Formation (e.g., Inosine Monophosphate Pathway)

While the direct oxidation of 2-amino-5'-adenylic acid is not a primary metabolic pathway, its core structure, being a derivative of adenosine monophosphate (AMP), suggests its potential involvement in pathways that metabolize purine nucleotides. The metabolism of AMP is intricately linked to the purine nucleotide cycle, a key pathway for cellular energy homeostasis.

A central reaction in this cycle is the deamination of AMP to inosine monophosphate (IMP), catalyzed by the enzyme AMP deaminase. This reaction, however, involves the removal of the 6-amino group of adenine (B156593), not the 2-amino group present in 2-amino-5'-adenylic acid.

Although direct enzymatic oxidation pathways for 2-amino-5'-adenylic acid are not well-characterized, the purine ring system is susceptible to oxidative damage from reactive oxygen species (ROS). Such non-enzymatic oxidation could potentially lead to the formation of various oxidized derivatives, though specific metabolites of 2-amino-5'-adenylic acid resulting from such processes have not been extensively studied.

The metabolism of the analogous compound, 2,6-diaminopurine (B158960), has been investigated, and it is known to be a substrate for certain enzymes involved in purine metabolism. For instance, adenosine deaminase has been shown to deaminate 2,6-diaminopurine ribonucleoside. This suggests that 2-amino-5'-adenylic acid could potentially be a substrate for similar enzymes, leading to its conversion to other purine nucleotide derivatives.

| Enzyme Family | Potential Reaction on 2-Amino-5'-Adenylic Acid | Resulting Product |

| Deaminases | Deamination of the 2-amino group | Guanosine Monophosphate (GMP) |

| Oxidases | Oxidation of the purine ring | Various oxidized purine derivatives |

This table presents potential enzymatic reactions based on the reactivity of similar purine analogues.

Further research is required to elucidate the specific metabolic fate of 2-amino-5'-adenylic acid and to identify the enzymes and pathways involved in its potential oxidation and metabolite formation.

Substitution and Deamination Reaction Mechanisms

The chemical reactivity of 2-amino-5'-adenylic acid is characterized by substitution and deamination reactions, primarily centered on the purine ring.

Deamination: The most significant deamination reaction involving a related compound, adenosine monophosphate (AMP), is its conversion to inosine monophosphate (IMP), catalyzed by AMP deaminase. However, for 2-amino-5'-adenylic acid, the presence of the 2-amino group introduces the possibility of a different deamination event. Enzymatic deamination of the 2-amino group would lead to the formation of guanosine monophosphate (GMP). Studies on 2-aminoadenosine analogues have shown that they can be converted to the corresponding guanosine derivatives, suggesting that a similar enzymatic transformation could occur for 2-amino-5'-adenylic acid.

The enzyme responsible for this transformation would likely be a specific deaminase. Adenosine deaminase (ADA), which deaminates adenosine to inosine, has been shown to act on various adenosine derivatives. It is plausible that a deaminase with specificity for the 2-amino group of purines could catalyze the conversion of 2-amino-5'-adenylic acid to GMP.

Substitution Reactions: The purine ring of 2-amino-5'-adenylic acid is also susceptible to substitution reactions. The amino groups can be targets for various electrophilic reagents. For instance, the synthesis of various 5'-amino-5'-deoxy-adenosine derivatives has been achieved through the reaction of the 5'-amino group with acyl and sulfonyl chlorides, resulting in the formation of amides and sulfonamides. While this example involves a modification at the sugar moiety, it demonstrates the reactivity of amino groups in adenosine derivatives towards substitution.

The mechanism of these substitution reactions typically involves the nucleophilic attack of the amino group on the electrophilic center of the reacting species. The reactivity of the 2-amino group compared to the 6-amino group (in the case of 2,6-diaminopurine derivatives) would depend on the specific electronic environment of the purine ring and the nature of the electrophile.

| Reaction Type | Reagent | Functional Group Targeted | Product Class |

| Deamination | Deaminase Enzyme | 2-Amino group | Guanosine Monophosphate |

| Acylation | Acyl Chloride | 2-Amino group | N-Acyl derivative |

| Sulfonylation | Sulfonyl Chloride | 2-Amino group | N-Sulfonyl derivative |

This table summarizes potential substitution and deamination reactions of 2-amino-5'-adenylic acid.

Template-Directed Oligomerization and Polynucleotide Formation

The ability of 2-amino-5'-adenylic acid to participate in template-directed oligomerization is of significant interest in the context of prebiotic chemistry and the origins of life. The 2-amino group of the adenine base allows for the formation of a third hydrogen bond with uracil (B121893) (or thymine), creating a more stable base pair than the canonical adenine-uracil pair. This enhanced stability can influence the efficiency and fidelity of non-enzymatic template-directed synthesis.

Studies have shown that when 2-aminoadenosine is substituted for adenosine in a template strand, the incorporation of uridine into the newly synthesized oligomer is significantly more efficient. This suggests that the stronger base pairing facilitates the alignment of the incoming activated nucleotide for polymerization.

The template-directed oligomerization of activated derivatives of 2-aminoadenylic acid (paA) has been investigated using a polyuridylic acid (poly(U)) template. This study found that the reaction yielded primarily dinucleotides and trinucleotides, in contrast to the longer oligomers formed with adenylic acid (pA) under similar conditions. Interestingly, the oligomerization of paA was not dependent on the presence of Mg++ ions and was less affected by increased temperature, highlighting differences in the reaction mechanism compared to that of pA.

The formation of polynucleotides containing 2-aminoadenine can also be achieved through postsynthetic modification strategies. A method has been reported for the introduction of 2,6-diaminopurine into oligonucleotides using a 2-fluoro-6-amino-adenosine precursor, where the fluorine atom is subsequently substituted with an amino group.

The non-enzymatic polymerization of nucleotides, including those relevant to prebiotic chemistry, has been explored under various conditions, such as wet-dry cycling. These studies provide insights into how informational polymers could have formed on the early Earth. The unique base-pairing properties of 2-aminoadenine make it a compelling candidate for a component of primordial genetic material.

| Template | Monomer | Key Finding |

| Poly(CA) with 2-aminoadenosine | 2-MeImpU | Increased efficiency of uridine incorporation. |

| Poly(U) | Activated 2-aminoadenylic acid | Formation of short oligomers (di- and tri-nucleotides). |

This table summarizes key findings in template-directed oligomerization involving 2-aminoadenylic acid derivatives.

Biochemical Roles and Metabolic Pathways of 2 Amino 5 Adenylic Acid

Integration into Fundamental Nucleotide Metabolism

As a derivative of adenosine (B11128) monophosphate (AMP), 2-amino-5'-adenylic acid is closely linked to the central pathways of nucleotide synthesis and interconversion. wikipedia.org

Precursor Role in Adenosine Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP) Synthesis

2-Amino-5'-adenylic acid can serve as a precursor in the synthesis of adenosine diphosphate (ADP) and adenosine triphosphate (ATP). Through enzymatic reactions, it can be interconverted to these higher-energy phosphate (B84403) compounds, which are fundamental for cellular energy transfer. The process involves phosphorylation, where phosphate groups are added to the monophosphate moiety. This places 2-amino-5'-adenylic acid within the pool of adenylate compounds that are crucial for maintaining cellular energy charge. wikipedia.orgebi.ac.uk

The interconversion between AMP, ADP, and ATP is a cornerstone of cellular metabolism. wikipedia.org The enzyme adenylate kinase facilitates the equilibrium between these three nucleotides through the reaction: 2 ADP ↔ ATP + AMP. wikipedia.org While the direct participation of 2-amino-AMP in this specific reaction by adenylate kinase is not extensively detailed, its role as a precursor implies its integration into the broader network of phosphorylation pathways that generate ADP and ATP.

Participation in Purine (B94841) Metabolism Cycles and Interconversions

2-Amino-5'-adenylic acid is involved in the complex web of purine metabolism. umaryland.edu Purine nucleotides can be synthesized through de novo pathways, starting from simpler molecules, or through salvage pathways that recycle pre-existing bases and nucleosides. utah.edu 2-aminoadenosine (B16350), the nucleoside precursor to 2-amino-5'-adenylic acid, can be phosphorylated to form the nucleotide. rsc.org

Furthermore, purine nucleotides undergo various interconversions. For instance, AMP can be converted to inosine (B1671953) monophosphate (IMP) through deamination by the enzyme AMP deaminase. wikipedia.orgqmul.ac.uk This reaction is a part of the purine nucleotide cycle, which plays a role in energy metabolism, particularly in muscle tissue. wikipedia.org Given its structural similarity, 2-amino-5'-adenylic acid is also a substrate for enzymatic modifications, including potential deamination or other substitutions, leading to the formation of different nucleotide derivatives. For example, oxidation of 2-amino-5'-adenylic acid can lead to the formation of inosine monophosphate.

In some viral genomes, adenine (B156593) is replaced by 2-aminoadenine (Z). nih.gov Research has shown that these viruses encode a unique biosynthetic pathway to produce 2-amino-2'-deoxyadenosine-5'-triphosphate (dZTP), starting from deoxyguanylate. nih.gov This highlights the potential for alternative purine metabolic pathways that utilize 2-aminoadenine derivatives.

Regulation of Cellular Energy Homeostasis

The regulation of cellular energy balance is critical for cell survival and function. 2-Amino-5'-adenylic acid, through its interactions with key metabolic enzymes, plays a significant role in this process.

Allosteric Activation of Key Metabolic Enzymes (e.g., Myophosphorylase-b, AMP-Activated Protein Kinase (AMPK))

2-Amino-5'-adenylic acid acts as an allosteric activator for several enzymes central to energy metabolism. Allosteric regulation involves the binding of a molecule to a site on the enzyme other than the active site, causing a conformational change that alters the enzyme's activity.

Myophosphorylase-b: In muscle, the breakdown of glycogen (B147801) is catalyzed by glycogen phosphorylase, which exists in two forms: a more active, phosphorylated form (phosphorylase a) and a less active, dephosphorylated form (phosphorylase b). wikipedia.org Myophosphorylase-b is allosterically activated by AMP. wikipedia.orgwikipedia.org When cellular energy levels are low (indicated by a high AMP:ATP ratio), AMP binds to myophosphorylase-b, promoting its conversion to the active state and thereby stimulating glycogenolysis to produce glucose-1-phosphate for energy. wikipedia.org 2-Amino-5'-adenylic acid can also function as an allosteric activator of myophosphorylase-b.

AMP-Activated Protein Kinase (AMPK): AMPK is a crucial sensor of cellular energy status in eukaryotes. nih.govwikipedia.org It is activated by increases in the cellular AMP:ATP and ADP:ATP ratios, which occur during times of metabolic stress. nih.gov Activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (like glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (like protein and lipid synthesis). wikipedia.orgnih.gov Research has shown that 2-amino-5'-adenylic acid binds to AMPK with a threefold higher affinity than AMP, indicating its potential as a potent allosteric modulator of this key energy-regulating enzyme.

Influence on Glycogen Metabolism and Energy Sensing Pathways

Through its activation of myophosphorylase-b and AMPK, 2-amino-5'-adenylic acid directly influences glycogen metabolism and the broader energy-sensing network. wikipedia.org The activation of myophosphorylase-b promotes the breakdown of glycogen in muscle to provide a rapid source of glucose for glycolysis. wikipedia.org

The activation of AMPK has more widespread effects on energy metabolism. wikipedia.org In skeletal muscle, activated AMPK stimulates glucose uptake and glycolysis. wikipedia.org Paradoxically, while AMPK is thought to inhibit the anabolic process of glycogen synthesis, chronic activation of AMPK can lead to an increase in glycogen stores in muscle. nih.gov This is attributed to the allosteric activation of glycogen synthase by increased intracellular glucose-6-phosphate, a consequence of enhanced glucose uptake stimulated by AMPK. nih.gov Given that 2-amino-5'-adenylic acid is an effective activator of AMPK, it can be inferred that it contributes to these regulatory effects on glycogen metabolism.

Involvement in Signal Transduction Mechanisms

Beyond its direct roles in metabolism, 2-amino-5'-adenylic acid participates in cellular signaling. Nucleotides are fundamental components of signal transduction cascades, acting as second messengers or allosteric regulators of signaling proteins.

The most prominent example of its involvement in signal transduction is through the activation of AMPK. AMPK acts as a central hub in a signaling network that controls cellular growth and metabolism in response to the energy status of the cell. nih.gov By activating AMPK, 2-amino-5'-adenylic acid can influence downstream signaling pathways that regulate a multitude of cellular processes, including protein synthesis, lipid metabolism, and mitochondrial biogenesis. wikipedia.org

The ability of 2-amino-5'-adenylic acid to be converted to ATP also links it to signaling pathways that are dependent on ATP-driven reactions, such as phosphorylation cascades mediated by various protein kinases.

Modulatory Roles in Intracellular Signaling Cascades

While direct and extensive research on the specific modulatory roles of 2-Amino-5'-adenylic acid (also known as 2-amino-AMP) in a wide array of intracellular signaling cascades is still an evolving area, its structural similarity to adenosine monophosphate (AMP) suggests potential involvement. wikipedia.org AMP is a well-established player in cellular signaling, most notably through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. wikipedia.org The AMPK pathway is a complex cascade that, once activated by high AMP:ATP ratios, phosphorylates numerous downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes. wikipedia.org

The presence of an additional amino group at the 2-position of the adenine ring in 2-amino-AMP gives it unique chemical properties that could influence its interaction with signaling proteins. ontosight.ai For instance, in the context of purinergic signaling, which involves receptors that bind extracellular purines like adenosine and ATP to initiate intracellular events, the modification on the purine ring could alter receptor binding affinity and specificity, thereby modulating downstream pathways. Research on related modified nucleotides has shown that such changes can significantly impact signaling outcomes. For example, cyclic AMP (cAMP), another crucial second messenger derived from ATP, is pivotal in signaling cascades initiated by hormones like adrenaline, which regulate processes such as glycogenolysis. wikipedia.orghmdb.ca

Furthermore, studies on other modified nucleotides suggest potential interactions with key signaling components. For instance, some antipsychotic medications have been shown to interfere with cAMP and calcium signaling pathways by affecting ATP production and the activity of enzymes like adenylyl cyclase and protein kinase A (PKA). semanticscholar.orgresearchgate.net While not directly involving 2-amino-AMP, these findings highlight how molecules structurally related to AMP can influence major signaling networks. The convergence of Ras and calcium signaling pathways at the protein Raf1, modulated by calmodulin, further illustrates the intricate cross-talk between different signaling inputs that regulate cell processes like proliferation and differentiation. molbiolcell.org

Impact on Ion Signaling and Cellular Responses

The influence of 2-Amino-5'-adenylic acid on ion signaling is not extensively documented in scientific literature. However, drawing parallels from its parent molecule, AMP, and other related signaling molecules, a potential for impact exists. Calcium (Ca2+) is a ubiquitous second messenger, and its signaling is intricately linked with nucleotide-based signaling pathways. nih.gov

For example, Ca2+-permeable AMPA receptors, a type of glutamate (B1630785) receptor, can trigger intracellular signaling cascades that lead to the phosphorylation of transcription factors like CREB, a process that can be dependent on Ca2+/calmodulin-dependent kinase II (CaMKII). nih.gov This demonstrates a clear link between receptor activation and downstream Ca2+-dependent cellular responses.

Furthermore, cellular stress, such as lysosomal damage, can lead to calcium leakage into the cytoplasm. embopress.org This change in ion concentration is sensed by proteins like ALIX, which can then initiate downstream signaling events, including the formation of stress granules, a protective cellular response. embopress.org Studies on the effects of certain antipsychotic drugs have also revealed that they can decrease intracellular Ca2+ mobilization, which is a critical factor in processes like insulin (B600854) secretion. semanticscholar.orgresearchgate.net

Although direct evidence for 2-Amino-5'-adenylic acid is scarce, the established role of related purine nucleotides in modulating ion channel function and Ca2+ signaling pathways suggests that the unique structure of 2-amino-AMP could potentially influence these processes, thereby affecting a range of cellular responses. hmdb.ca

Contribution to Nucleic Acid Synthesis and Modification Processes

Role as a Building Block for Complex Nucleotides and Nucleic Acids

2-Amino-5'-adenylic acid, also known as 2-amino-AMP, serves as a modified nucleotide that can be incorporated into nucleic acids. ontosight.ai Its triphosphate form, 2-aminoadenosine-5'-O-triphosphate (2-amino-ATP), acts as a substrate for polymerases in the enzymatic synthesis of DNA and RNA. oup.comcaymanchem.com The key structural difference from the canonical adenosine monophosphate (AMP) is an additional amino group at the 2-position of the adenine base. ontosight.ai This modification allows 2-aminoadenine to form three hydrogen bonds when paired with thymine (B56734) (in DNA) or uracil (B121893) (in RNA), in contrast to the two hydrogen bonds in a standard adenine-thymine/uracil pair. oup.comnih.gov

This enhanced base-pairing stability has several implications for the properties of the resulting nucleic acid duplexes:

Increased Thermal Stability : The incorporation of 2-aminoadenine in place of adenine significantly increases the melting temperature (Tm) of both DNA:DNA and DNA:RNA duplexes. oup.comtandfonline.com This stabilization is a direct result of the third hydrogen bond in the 2-aminoadenine:thymine base pair.

Altered Helical Structure : The presence of the 2-amino group in the minor groove of the DNA double helix can alter the conformational properties of the helix, including groove width. oup.com

The enzymatic incorporation of 2-aminoadenosine has been successfully demonstrated. For example, 2-amino-ATP can be used by T4 DNA ligase and other polymerases for the synthesis of modified oligonucleotides. oup.comcaymanchem.com This has practical applications in molecular biology and biotechnology, such as in the design of primers for PCR and sequencing with enhanced hybridization properties. oup.com Recent research has also explored the complete substitution of adenosine triphosphate (ATP) with its 2-amino counterpart (ZTP) during in vitro transcription to create "Z-mRNA," which exhibits improved translational capacity and reduced immunogenicity. nih.gov

The ability to serve as a building block extends to its use in studying DNA-protein interactions and as a component in the development of DNA-based nanomaterials. ontosight.ai

Table 1: Comparison of Adenine and 2-Aminoadenine Base Pairing

| Feature | Adenine (A) | 2-Aminoadenine (n²A or Z) |

| Paired Base | Thymine (T) or Uracil (U) | Thymine (T) or Uracil (U) |

| Number of H-Bonds | 2 | 3 |

| Effect on Duplex Stability | Standard | Increased |

Involvement in RNA Degradation Pathways (e.g., The 2'-5' Oligoadenylate (B1213165) (2-5A) System)

2-Amino-5'-adenylic acid is structurally related to the components of the 2'-5' oligoadenylate (2-5A) system, a critical pathway in the innate immune response to viral infections. nih.govnih.gov This system is induced by interferons and activated by double-stranded RNA (dsRNA), a common hallmark of viral replication. nih.govuniprot.org

The core of the system involves the following steps:

Synthesis of 2-5A : Upon activation by dsRNA, 2'-5'-oligoadenylate synthetase (OAS) enzymes synthesize 5'-triphosphorylated oligoadenylates with unique 2'-5' phosphodiester bonds from ATP. nih.govnih.govuniprot.org

Activation of RNase L : These 2-5A molecules act as second messengers, binding to and activating a latent endoribonuclease called RNase L. nih.govnih.govresearchgate.net

RNA Degradation : Activated RNase L then degrades single-stranded viral and cellular RNAs, thereby inhibiting protein synthesis and halting viral replication. nih.govuniprot.org

While 2-Amino-5'-adenylic acid itself is not the primary component, its structural similarity to adenylic acid is significant. The 2-5A system is highly specific; for instance, the activation of RNase L requires at least three 2',5'-linked oligoadenylates. nih.gov Analogs of 2-5A have been synthesized and studied for their potential to modulate this pathway. nih.govresearchgate.net Some of these analogs have shown the ability to inhibit viral replication by mechanisms that may include activating RNase L or inhibiting other viral enzymes like reverse transcriptase. researchgate.net

Furthermore, the 2-5A/RNase L pathway is not only involved in antiviral defense but also plays roles in regulating cell growth, differentiation, and apoptosis. nih.govnih.gov For example, RNase L activity has been shown to regulate the stability of specific cellular mRNAs, such as MyoD mRNA, which is crucial for muscle cell differentiation. nih.gov The degradation of mRNA in eukaryotic cells is a complex process involving multiple pathways, often initiated by the removal of the poly(A) tail, which can then be followed by degradation in either the 5' to 3' or 3' to 5' direction. nih.govtandfonline.com

Table 2: Key Components of the 2-5A System

| Component | Function |

| Interferons (IFNs) | Induce the expression of OAS genes. nih.gov |

| Double-stranded RNA (dsRNA) | Activates OAS enzymes. uniprot.org |

| 2'-5' Oligoadenylate Synthetase (OAS) | Synthesizes 2-5A from ATP. nih.gov |

| 2'-5' Oligoadenylate (2-5A) | Binds to and activates RNase L. nih.gov |

| RNase L | Degrades single-stranded RNA. nih.gov |

Influence on Gene Expression Regulation

2-Amino-5'-adenylic acid and its derivatives have the potential to influence gene expression at multiple levels, primarily through their incorporation into nucleic acids and their relationship with metabolic pathways that produce epigenetic modifiers. ontosight.ai

When its corresponding nucleoside, 2-aminoadenosine, is incorporated into DNA or RNA, it can alter the local structure of the nucleic acid. oup.comtandfonline.com This structural change can affect the binding of regulatory proteins, such as transcription factors, which recognize specific DNA sequences. oup.com The increased stability of the duplex formed by 2-aminoadenine could either enhance or hinder the binding of proteins, thereby modulating transcriptional activity. oup.com For example, studies have shown that the incorporation of 2-aminoadenosine into cRNA targets can increase signal detection in DNA microarrays, suggesting it enhances hybridization efficiency, which is fundamental to gene expression analysis. caymanchem.comnih.gov

Beyond direct incorporation, the metabolic context of purine nucleotides is closely tied to epigenetic regulation. Adenosine kinase, for instance, catalyzes the conversion of adenosine to AMP, and its localization in the nucleus suggests a role in gene regulation through epigenetic mechanisms. nih.gov This is because adenosine metabolism is linked to the transmethylation pathway, which supplies the methyl groups necessary for DNA and histone methylation—key epigenetic marks that control gene expression. nih.gov While this relates to adenosine metabolism in general, the introduction of a modified purine like 2-aminoadenosine could potentially influence these interconnected metabolic and epigenetic networks. ontosight.airesearchgate.net

Furthermore, the regulation of biosynthetic pathways themselves offers another layer of control. In yeast, for example, the biosynthesis of NAD+, a molecule that contains an adenylate moiety, is transcriptionally regulated by the availability of purine intermediates. elifesciences.org This highlights how the levels of nucleotide precursors can be sensed by the cell to control the expression of genes involved in related metabolic pathways.

Enzymatic Interactions and Allosteric Regulation by 2 Amino 5 Adenylic Acid

Modulation of Enzyme Activity and Specificity

The presence of the 2-amino group alters the molecule's steric and electronic properties, influencing how it binds to and modulates enzyme function. This leads to unique patterns of enzyme activation and inhibition, as well as affecting its metabolic fate.

Threonine dehydratase (also known as threonine ammonia-lyase) is a key enzyme in the biosynthesis of isoleucine and is subject to complex allosteric regulation. nih.govwikipedia.org While many microbial threonine dehydratases are regulated by isoleucine, some are activated by adenine (B156593) nucleotides. scispace.com For instance, the threonine dehydratase from Escherichia coli is allosterically activated by AMP. scispace.comasm.org The enzyme from Clostridium tetanomorphum is also activated by adenine nucleotides. scispace.com

The activation of threonine dehydratase involves the binding of the allosteric effector to a regulatory site distinct from the catalytic site, inducing a conformational change that enhances the enzyme's catalytic efficiency. nih.govebi.ac.uk This activation helps to control the metabolic flux through the isoleucine biosynthetic pathway. nih.gov The enzyme catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia. wikipedia.org The reactive enamine/imine intermediates generated during this process are typically converted to keto acids. asm.orgnih.gov

Studies on microbial L-threonine dehydrases have been instrumental in developing the current understanding of allosteric enzyme behavior. scispace.com The interaction of these enzymes with various effectors can lead to significant changes in their kinetic properties, including sigmoidal behavior, which can be modulated by factors such as ionic strength. scispace.com

The 2-amino group significantly affects the metabolic stability of the adenylic acid molecule, particularly its susceptibility to deamination. AMP deaminases (AMPDA), which convert AMP to inosine (B1671953) monophosphate (IMP), show negligible activity towards 2-amino-5'-adenylic acid. fao.org This resistance to deamination is attributed to steric hindrance from the additional amino group at the 2-position.

This characteristic is leveraged in certain therapeutic strategies. For example, 6-alkoxycarbovir derivatives, which are prodrugs, are metabolized to their monophosphates and subsequently converted to the active carbovir (B1146969) monophosphate by adenylic acid deaminase. tandfonline.com The use of a deaminase inhibitor can block this conversion, highlighting the role of this enzyme in the metabolic pathway of such compounds. tandfonline.com

The stability of 2-amino-5'-adenylic acid to deamination contrasts with AMP, which is readily converted to IMP by AMPDA. fao.orgwikipedia.org This conversion is a part of the purine (B94841) nucleotide cycle. wikipedia.org The resistance of the 2-amino analog to this key metabolic enzyme underscores how a single functional group modification can drastically alter a molecule's metabolic fate. Research has shown that adenosine (B11128) deaminase (ADA) and AMPDA specifically catalyze the hydrolytic deamination of the 6-aminopurine moiety, leaving the 2-amino group intact in relevant substrates. researchgate.net

Biochemical Mechanisms of Enzyme-Compound Interactions

The interaction of 2-amino-5'-adenylic acid with enzymes can be characterized by studying substrate specificity, reaction kinetics, and the conformational changes induced upon binding.

Adenylyl transferases, also known as AMP-transferases, are enzymes that catalyze the transfer of an AMP moiety from ATP to a substrate, often a protein. pnas.orgacs.org 2-Amino-5'-adenylic acid has been identified as a potential substrate for certain adenylyl transferases, suggesting its involvement in nucleic acid synthesis and modification. ontosight.ai These enzymes are part of the broader class of FIC-domain enzymes that can post-translationally modify target proteins. pnas.org

The process of adenylylation involves the covalent attachment of an AMP group to an amino acid side chain, such as tyrosine or threonine, forming a phosphodiester bond. acs.org This reaction is highly exergonic. acs.org The substrate specificity of these enzymes is crucial for their biological function. For example, the MccB enzyme, a type of adenylyltransferase, shows a degree of permissiveness for different nucleotide triphosphates in vitro but is highly specific for AMP in vivo. mdpi.com

Kinetic studies of enzymes like adenylate kinase, which catalyzes the reaction ATP + AMP ↔ 2 ADP, provide insight into the binding affinities and reaction rates with different nucleotide substrates. researchgate.netnih.gov While specific kinetic data for 2-amino-5'-adenylic acid with a broad range of adenylyl transferases is not extensively detailed in the provided results, the principles of these studies would apply. Such studies typically determine Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) to quantify the enzyme's affinity and catalytic efficiency for the analog compared to the natural substrate.

Table 1: Comparative Kinetic Parameters of Human Erythrocyte Adenylate Kinase for AMP and other Substrates This table presents data for the canonical substrate AMP as a reference for the types of kinetic parameters determined in such studies.

| Enzyme Variant | Substrate | K_m (mM) |

|---|---|---|

| Type 1 | AMP | 0.33 ± 0.1 |

| Type 1 | MgATP²⁻ | 0.95 ± 0.13 |

| Type 1 | ADP | 0.12 ± 0.03 |

| Type 1 | MgADP⁻ | 0.22 ± 0.04 |

| Type 2 | AMP | 0.27 ± 0.03 |

| Type 2 | MgATP²⁻ | 0.40 ± 0.05 |

| Type 2 | ADP | 0.08 ± 0.07 |

| Type 2 | MgADP⁻ | 0.20 ± 0.04 |

(Data sourced from kinetic studies of human erythrocyte adenylate kinase. nih.gov)

The binding of a ligand, such as 2-amino-5'-adenylic acid, to an enzyme can induce significant conformational changes that are essential for the enzyme's function. nih.govcore.ac.uk Techniques like X-ray crystallography and molecular dynamics simulations are used to study these dynamic transitions at an atomistic level. nih.govnih.gov

Adenylate kinase is a well-studied model system for understanding the relationship between structure, dynamics, and function. researchgate.netnih.gov This enzyme undergoes large-scale conformational changes upon binding its substrates, ATP and AMP, transitioning from an "open" to a "closed" state that is catalytically active. researchgate.netnih.govnih.gov In the absence of a ligand, the enzyme exists in multiple intermediate conformational states, while ligand binding energetically favors the closed conformation. nih.gov

While specific studies detailing the conformational changes induced by 2-amino-5'-adenylic acid were not found, it can be inferred that the binding of this analog would also modulate the conformational landscape of target enzymes. The nature and extent of these changes would depend on the specific interactions of the 2-amino group within the enzyme's binding pocket. Immunological methods have also been used to infer configurational changes during enzyme-substrate combination, where the binding of a substrate can "protect" the enzyme from antibody inhibition, suggesting a change in the enzyme's conformation. core.ac.uk

Comparative Enzymology with Canonical Adenylic Acid (AMP) Counterparts

A direct comparison between 2-amino-5'-adenylic acid and AMP reveals the significant functional consequences of the 2-amino substitution. As previously noted, a primary difference lies in their interaction with deaminases. AMP deaminases readily process AMP but are largely inactive towards its 2-amino analog due to steric hindrance.

This difference in metabolic stability is a key distinguishing feature. Furthermore, while AMP acts as an allosteric activator for enzymes like myophosphorylase-b and is central to cellular energy homeostasis, the regulatory roles of 2-amino-5'-adenylic acid are likely to be distinct due to altered binding affinities and interactions with regulatory sites on enzymes. wikipedia.org For instance, the metal-binding properties of 2-amino-5'-adenylic acid are predicted to differ from those of AMP due to altered electronic properties, which could further influence its interaction with metalloenzymes. The addition of the 2-amino group alters the compound's absorption profile, which is a practical difference used in analytical methods to distinguish it from AMP.

Table 2: Comparative Properties of 2-Amino-5'-Adenylic Acid and Adenylic Acid (AMP)

| Property | 2-Amino-5'-Adenylic Acid | Adenylic Acid (AMP) |

|---|---|---|

| Structure | Contains an amino group at the 2-position of the adenine base. | Lacks an amino group at the 2-position. wikipedia.org |

| Deaminase Activity | Negligible activity from AMP deaminases due to steric hindrance. | Readily deaminated by AMP deaminase to form IMP. fao.org |

| Metabolic Role | Studied for roles in nucleic acid synthesis and modification. ontosight.ai | Central role in energy metabolism (interconversion with ATP/ADP), RNA synthesis, and allosteric regulation. wikipedia.org |

| Analytical Distinction | Altered UV absorption profile allows differentiation from AMP. | Standard UV absorption profile for adenine-containing nucleotides. |

| Predicted Metal Binding | Likely differs from AMP due to altered electronic properties. | Forms complexes with metal ions like Mg²⁺. |

Molecular Recognition and Structural Biology of 2 Amino 5 Adenylic Acid Complexes

Non-Covalent Interactions and Binding Site Analysis

The unique structural features of 2-amino-5'-adenylic acid dictate its specific non-covalent interactions, which are fundamental to its biological and chemical behavior. These interactions include hydrogen bonding, hydrophobic and stacking interactions, and coordination with metal ions.

Hydrogen Bonding Contributions in Macromolecular Recognition

The additional amino group at the 2-position of the adenine (B156593) ring in 2-amino-5'-adenylic acid introduces an additional hydrogen bond donor site compared to adenosine (B11128) monophosphate (AMP). ontosight.aiutah.edu This enhanced hydrogen-bonding capacity can lead to more stable and specific interactions with macromolecules such as proteins and nucleic acids. For instance, in the context of nucleic acid structures, the 2-amino group can form an additional hydrogen bond with the 2-oxo group of uracil (B121893) or thymine (B56734), creating a more stable base pair than the canonical adenine-uracil pair. This principle is utilized in the interaction of poly(2-aminoadenylic acid) with poly(uridylic acid), which forms a new polynucleotide complex stabilized by three interbase hydrogen bonds. nih.gov This increased stability can have significant implications for the specificity and efficiency of molecular recognition events.

Metal-Binding Properties and Coordination Chemistry (e.g., Cobalt and Iron Complexes)

The nitrogen and oxygen atoms in the purine (B94841) ring and the phosphate (B84403) group of 2-amino-5'-adenylic acid provide potential coordination sites for metal ions. The amino group at the 2-position can alter the electron density of the purine ring system, potentially influencing its metal-binding affinity and the geometry of the resulting complexes.

Studies on related amino acid and nucleotide complexes reveal that metal ions like cobalt(II) can coordinate with the amino and carboxylato groups of amino acids, forming stable five-membered rings. rsc.org In the case of nucleotides, metal coordination can involve the phosphate group and the nitrogen atoms of the purine base. For instance, cobalt(III) complexes with adenosine 5'-monophosphate have been used to probe the AMP binding site in enzymes like rabbit muscle glycogen (B147801) phosphorylase b. nih.gov While specific studies on the coordination chemistry of 2-amino-5'-adenylic acid with cobalt and iron are not extensively detailed in the provided results, the general principles of metal-nucleotide interactions suggest that the additional amino group would influence the coordination sphere and stability of such complexes. Iron complexes with related ligands have also been synthesized and studied for their reactivity. uni-regensburg.de

Template-Directed Reactions and Oligomerization Studies

Template-directed oligomerization is a fundamental process in prebiotic chemistry and molecular biology, providing a mechanism for the non-enzymatic synthesis of polynucleotides. The unique properties of 2-amino-5'-adenylic acid have been explored in this context.

Analysis of Oligomer Product Distribution and Chain Length Control

The template-directed oligomerization of activated derivatives of 2-aminoadenylic acid (paA) on a polyuridylic acid (poly(U)) template has been shown to yield a different product distribution compared to the oligomerization of adenylic acid (pA) under similar conditions. nih.govoup.com Specifically, the reaction with paA predominantly forms di- and tri-nucleotides as the major products, rather than a longer series of oligomers. nih.govoup.com This suggests that the presence of the 2-amino group influences the propagation of the oligonucleotide chain, leading to a greater degree of control over the length of the products. In contrast, the polymerization of imidazole-activated diaminopurine mononucleotides on a polyU template resulted in longer oligomers compared to imidazole-activated adenosine monophosphate. acs.org

| Monomer | Template | Major Products | Observations |

| Activated 2-aminoadenylic acid (paA) | poly(U) | Di- and tri-nucleotides | Shorter oligomer products compared to pA. nih.govoup.com |

| Activated adenylic acid (pA) | poly(U) | Longer sequence of oligomers | Standard template-directed oligomerization. nih.govoup.com |

| Imidazole-activated diaminopurine mononucleotides | poly(U) | Longer oligomers | Enhanced polymerization compared to ImpA. acs.org |

| Table 2: Comparison of Oligomer Product Distribution in Template-Directed Reactions. |

Influence of Divalent Cations (e.g., Magnesium Dependence) on Template Reactions

A significant finding in the study of template-directed reactions of 2-aminoadenylic acid is its reduced dependence on divalent cations like magnesium (Mg²⁺). nih.govoup.com While the oligomerization of adenylic acid on a poly(U) template typically requires Mg²⁺, the reaction with 2-aminoadenylic acid proceeds efficiently in its absence. nih.govoup.com This suggests that the additional amino group may stabilize the transition state of the reaction, possibly through enhanced base pairing with the template, thereby reducing the requirement for the catalytic and structural roles often played by magnesium ions in nucleic acid chemistry. nih.gov This reaction is also less sensitive to increases in temperature compared to the reaction with pA. nih.govoup.com

Fidelity and Specificity in Nucleic Acid Templating Systems

The fidelity and specificity of nucleic acid replication and transcription are fundamental to the accurate transmission of genetic information. The introduction of modified nucleotides, such as 2-amino-5'-adenylic acid, which is derived from 2-aminoadenine (also known as 2,6-diaminopurine (B158960) or Z), into these systems provides a unique opportunity to study the determinants of base-pairing fidelity. ontosight.ainih.gov

The substitution of adenine with 2-aminoadenine in a DNA template has been shown to have significant effects on transcription. The additional amino group at the 2-position of the purine ring allows for the formation of three hydrogen bonds with thymine (or uracil in RNA), in contrast to the two hydrogen bonds in a standard adenine-thymine base pair. mdpi.comnih.gov This enhanced base-pairing strength can influence the efficiency and fidelity of nucleic acid polymerases. nih.gov

Research has demonstrated that while 2-aminoadenine can form a more stable pair with thymine, it can also theoretically form a wobble base pair with cytosine. nih.gov However, studies with T7 RNA polymerase have shown that in the presence of all four standard ribonucleoside triphosphates, 2-aminoadenine does not lead to an increase in mutations in the transcript. nih.gov Instead, it can cause a significant blockage to transcription elongation, suggesting a role in transcriptional regulation rather than mutagenesis. nih.gov This blockage is thought to be due to the altered minor-groove hydrogen bonding pattern in the DNA:RNA hybrid. nih.gov

In the context of non-enzymatic template-directed polymerization, a model for prebiotic nucleic acid replication, the use of monomers like 2'-amino-2',3'-dideoxynucleotide-5'-phosphorimidazolides has been explored. harvard.edu These systems demonstrate that the replacement of adenine with diaminopurine can lead to more efficiently copied sequences. harvard.edu However, the potential for wobble pairing, particularly G:U, remains a source of error in these systems. harvard.edu The fidelity of such non-enzymatic replication is a critical factor for the successful transmission of genetic information, with theoretical error rates needing to be less than approximately 3% for the replication of short functional sequences. harvard.edu

The structural basis for the specificity of polymerases for 2-aminoadenine has been investigated through crystallographic and kinetic studies. For example, the DNA polymerase DpoZ from the vibriophage ϕVC8, which naturally contains 2-aminoadenine in its genome, shows a significant preference for incorporating dZTP over dATP. nih.govresearchgate.net This specificity is crucial for maintaining the integrity of the phage's genetic material. nih.gov

The following table summarizes key findings related to the fidelity and specificity of 2-aminoadenine in nucleic acid templating systems.

| System | Key Findings | References |

| T7 RNA Polymerase Transcription | 2-aminoadenine in the DNA template does not cause mutations but can block transcription elongation. | nih.gov |

| Human RNA Polymerase II Transcription | 2-aminoadenine poses a significant impediment to transcription in human cells. | nih.gov |

| Non-enzymatic Template Copying | Replacing adenine with diaminopurine can improve copying efficiency, but wobble pairing remains a fidelity challenge. | harvard.edu |

| Phage ϕVC8 DNA Polymerase (DpoZ) | DpoZ exhibits high specificity for incorporating 2-aminoadenine triphosphate (dZTP) over dATP. | nih.govresearchgate.net |

Computational Approaches to Nucleotide-Protein Recognition

Computational methods are invaluable for understanding the intricate interactions between nucleotides and proteins at a molecular level. nih.govweizmann.ac.il These approaches, including molecular dynamics simulations and structural database analyses, provide detailed insights into the conformational changes, binding site features, and recognition mechanisms that govern these interactions. nih.govnih.govplos.org

Studies comparing the crystal structures of free and protein-bound nucleotides have revealed important conformational trends. nih.govoup.com Generally, nucleotides bind to proteins in low-energy conformations that are not drastically different from their unbound state. nih.govoup.com However, a notable difference is that protein-bound nucleotides tend to adopt an extended conformation, whereas free nucleotides predominantly exhibit a "closed" or folded structure. nih.govoup.com

The conformation of a nucleotide is described by its torsion angles and the pucker of the sugar ring. nih.gov Computational analyses of large datasets from the Protein Data Bank (PDB) and the Cambridge Structural Database have allowed for the derivation of an archetypal conformation for protein-bound nucleotides. nih.govoup.com This information is crucial for understanding the energetic landscape of nucleotide binding and for the development of accurate molecular models.

The binding sites for adenylate-containing nucleotides, such as 2-amino-5'-adenylic acid, possess several distinguishing features. Computational analyses of numerous protein-adenylate complexes have shown that these binding sites are often highly buried within the protein structure, suggesting that significant conformational changes are necessary for nucleotide binding and release. ucl.ac.uk

The chemical environment of the binding pocket is tailored to the different moieties of the adenylate. The region around the adenine base is typically hydrophobic, while the area surrounding the phosphate groups is predominantly hydrophilic. ucl.ac.uk Interestingly, hydrogen bonding between the protein and the adenylate is not always maximized. Instead, hydrogen bonds are strategically formed with atoms that are critical for the specific recognition of the adenylate moiety. ucl.ac.uk The primary stabilizing force in these complexes appears to be the hydrophobic effect, with hydrogen bonding contributing mainly to the specificity of the interaction. ucl.ac.uk

Several conserved sequence motifs, such as the Walker A motif (GXXXXGKT/S), are known to be associated with nucleotide-binding sites. researchgate.net However, the presence of such a motif does not guarantee nucleotide binding, and the conformational context of the motif is critical. researchgate.net In nucleotide-binding proteins, the Walker A motif is typically located in a loop between a β-strand and an α-helix (β-W-α motif), a feature that is structurally conserved. researchgate.net

The table below presents a summary of the key features of adenylate-binding sites as identified through computational studies.

| Feature | Description | References |

| Burial | Adenylate-binding sites are exceptionally buried within the protein. | ucl.ac.uk |

| Chemical Environment | Hydrophobic around the adenine base, hydrophilic around the phosphate groups. | ucl.ac.uk |

| Hydrogen Bonding | Not maximized, but specific to key recognition atoms on the adenylate. | ucl.ac.uk |

| Stabilizing Forces | The hydrophobic effect is the main contributor to stability, while hydrogen bonding provides specificity. | ucl.ac.uk |

| Conserved Motifs | The Walker A motif is often present in a conserved β-W-α structural context. | researchgate.net |

Molecular modeling, particularly molecular dynamics (MD) simulations, has become an essential tool for investigating the dynamic process of purine recognition by both proteins and nucleic acids. plos.orgnih.govmdpi.comresearchgate.net These simulations can provide a detailed, time-resolved picture of the binding process, including the conformational changes in both the ligand and the receptor. nih.govacs.org

In the context of riboswitches, which are RNA elements that regulate gene expression by binding to small molecules, MD simulations have been used to study the binding of purine bases. nih.gov These studies have revealed that the recognition process can be a multi-step process, involving an initial general binding event followed by a more specific recognition step that determines ligand selectivity. nih.gov For instance, in the guanine-sensing riboswitch, residue U51 acts as a general docking platform for purines, while interactions with C74 are crucial for discriminating between guanine (B1146940) and adenine. nih.gov

MD simulations can also be used to explore the energy landscape of the bound ligand, revealing the presence of multiple, dynamically sampled conformations. acs.org This highlights the elastic nature of the ligand recognition process, where a balance between hydrogen bonding and base stacking interactions contributes to both high affinity and specificity. acs.org

Furthermore, computational approaches are employed to study the recognition of modified purines, such as 2-aminoadenine, within DNA. nih.gov These models help to understand how the additional amino group affects the local DNA structure and its interaction with proteins, such as DNA polymerases. researchgate.net By simulating the binding of these modified nucleotides, researchers can gain insights into the structural determinants of polymerase fidelity and specificity. nih.govresearchgate.net

The following table summarizes the applications of molecular modeling in studying purine recognition.

| Application | Description | References |

| Riboswitch-Ligand Binding | Elucidating the multi-step process of ligand recognition and the roles of specific residues in determining selectivity. | nih.gov |

| Energy Landscape Analysis | Characterizing the dynamic nature of the bound ligand and the balance of intermolecular forces. | acs.org |

| Modified Purine Recognition | Investigating how modifications like the 2-amino group of 2-aminoadenine affect DNA structure and polymerase interactions. | nih.govnih.govresearchgate.net |

| Protein-DNA Recognition | Simulating the search and binding process of proteins to specific DNA sequences containing modified bases. | weizmann.ac.ilresearchgate.net |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Amino 5 Adenylic Acid

Chromatographic and Electrophoretic Separation Methodologies

Chromatographic and electrophoretic techniques are fundamental for the isolation and analysis of 2-amino-5'-adenylic acid from mixtures. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase, or their migration in an electric field.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a cornerstone for the quantitative analysis of 2-amino-5'-adenylic acid. creative-proteomics.comnih.gov This method offers high resolution, sensitivity, and reproducibility.

Methodology: Reversed-phase HPLC is a common approach, utilizing a nonpolar stationary phase (like a C18 column) and a more polar mobile phase. longdom.org The separation of highly polar nucleotides like 2-amino-5'-adenylic acid can be challenging under typical reversed-phase conditions. longdom.org To enhance retention and separation, ion-pairing agents such as tetrabutylammonium (B224687) hydrogen sulphate may be added to the mobile phase. longdom.org The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. longdom.org

Research Findings: The presence of the additional amino group at the 2-position of the adenine (B156593) ring distinguishes 2-amino-5'-adenylic acid from its canonical counterpart, adenosine (B11128) monophosphate (AMP). This structural difference can be exploited for separation and quantification. UV detection is typically set at a wavelength where the purine (B94841) ring exhibits strong absorbance, generally around 260-280 nm. For instance, a λmax at 265 nm is consistent with 2,6-diaminopurine (B158960) derivatives. The quantitative accuracy of HPLC-UV methods is well-established, with the ability to achieve high purity assessments (e.g., >98%) and validate the concentration of the compound in various samples. medicinescience.org

Table 1: HPLC Parameters for 2-Amino-5'-Adenylic Acid Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., methanol, acetonitrile) |

| Ion-Pairing Agent | Tetrabutylammonium hydrogen sulphate (optional, to improve retention) |

| Detection | UV at 260-280 nm (λmax ~265 nm) |

| Application | Quantitative analysis, purity assessment |

Ion-Exchange Chromatography for Purification and Purity Assessment

Ion-exchange chromatography (IEX) is a powerful technique for the purification and purity assessment of charged molecules like 2-amino-5'-adenylic acid. umich.edudiaion.com It separates molecules based on their net charge by utilizing a stationary phase with ion-exchange functional groups.

Methodology: For the purification of nucleotides, which are anionic at neutral pH due to the phosphate group, anion-exchange chromatography is typically employed. nih.govnih.gov A common stationary phase is a cellulose (B213188) or resin matrix functionalized with positively charged groups, such as diethylaminoethyl (DEAE). nih.gov The sample is loaded onto the column in a low-salt buffer, and the bound molecules are then eluted by increasing the salt concentration of the mobile phase (e.g., a gradient of ammonium (B1175870) bicarbonate) or by changing the pH. diaion.com

Research Findings: IEX is highly effective for purifying 2-amino-5'-adenylic acid from crude reaction mixtures. For example, DEAE-cellulose columns eluted with an ammonium bicarbonate gradient (e.g., 0.1–0.5 M) have been successfully used. This technique is crucial for removing unreacted starting materials, byproducts, and other impurities, leading to a highly purified product suitable for subsequent analytical and biological studies. The effectiveness of the separation is influenced by factors such as the type of ion-exchange resin, the pH and ionic strength of the buffers, and the flow rate. 193.16.218

Capillary Electrophoresis Applications in Nucleotide Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.govnih.gov It offers advantages such as high efficiency, short analysis times, and low sample consumption, making it suitable for the analysis of nucleotides. nih.gov

Methodology: In CE, a fused-silica capillary is filled with a background electrolyte (BGE). A small plug of the sample is injected and a high voltage is applied across the capillary. Ions migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. For the analysis of nucleotides, which are anionic, the separation is often performed in a buffer that maintains their negative charge. Detection can be achieved directly by UV absorbance or indirectly if the analyte does not have a strong chromophore. nih.gov

Research Findings: CE has been successfully applied to the separation of various nucleotides and their analogs. nih.gov For instance, a zone capillary electrophoresis method was developed to separate substrates and products of reactions involving purine nucleoside analogs. nih.gov This technique can resolve complex mixtures of nucleotides, providing valuable information on enzymatic reactions and metabolic pathways. The separation of underivatized amino acids and related compounds has also been demonstrated, highlighting the versatility of CE in analyzing biological molecules without the need for chemical modification. nih.gov

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques provide detailed information about the structure, electronic properties, and molecular weight of 2-amino-5'-adenylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by 2-amino-5'-adenylic acid is primarily due to the π → π* transitions within the purine ring system.

Methodology: A solution of the compound is placed in a cuvette, and UV-Vis light is passed through it. The amount of light absorbed at each wavelength is measured, resulting in an absorption spectrum. The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.

Research Findings: The UV-Vis spectrum of 2-amino-5'-adenylic acid is characterized by a strong absorption peak in the UV region. The λmax is reported to be at 265 nm, which is consistent with the presence of a 2,6-diaminopurine chromophore. This distinct spectral feature allows for its differentiation from other nucleotides, such as AMP, and is utilized for its quantification in HPLC-UV analysis. The absorbance is also pH-dependent due to the protonation and deprotonation of the amino groups and the phosphate moiety.

Table 2: UV-Vis Spectroscopic Data for 2-Amino-5'-Adenylic Acid

| Parameter | Value | Reference |

|---|---|---|

| λmax | 265 nm | |

| Chromophore | 2,6-diaminopurine ring |

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the precise determination of the molecular weight and structural elucidation of 2-amino-5'-adenylic acid. When coupled with a separation technique like liquid chromatography (LC), it provides a highly sensitive and specific analytical method (LC-MS).

Methodology: In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Various ionization techniques can be used, with electrospray ionization (ESI) being common for polar molecules like nucleotides. The mass analyzer separates the ions, and the detector records their abundance. In tandem MS (MS/MS), precursor ions are selected and fragmented to generate a characteristic fragmentation pattern, which aids in structural identification.

Research Findings: The molecular ion peak for 2-amino-5'-adenylic acid is observed at an m/z corresponding to its molecular weight (C₁₀H₁₅N₆O₇P⁺, M.W. 362.24 g/mol ). LC-MS methods have been developed for the simultaneous analysis of multiple nucleotides, including adenosine monophosphates, in various biological samples. nih.gov These methods offer high sensitivity, with limits of detection often in the picomolar to nanomolar range, and provide both qualitative and quantitative information. nih.gov The use of chemical isotope labeling combined with LC-MS can further enhance the accuracy and coverage of metabolite analysis. tmiclinode.com

Table 3: Mass Spectrometric Data for 2-Amino-5'-Adenylic Acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N₆O₇P⁺ | |

| Molecular Weight | 362.24 g/mol | |

| Molecular Ion Peak (m/z) | 362.24 | |

| Common Ionization Technique | Electrospray Ionization (ESI) | |

| Hyphenated Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the atomic-level structural elucidation and dynamic analysis of 2-amino-5'-adenylic acid in solution. nmims.edu By measuring the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, ¹⁵N, and ³¹P, NMR provides detailed information about the molecule's three-dimensional structure, conformational equilibria, and intramolecular motions across a wide range of timescales. msu.edu

The structural integrity of 2-amino-5'-adenylic acid can be confirmed by assigning the chemical shifts and scalar coupling constants for each proton and carbon atom in the molecule. ipb.ptresearchgate.net The chemical shift of a specific nucleus is highly sensitive to its local electronic environment, providing a fingerprint of its position within the molecular structure. For instance, the protons on the purine ring (H2 and H8) have distinct chemical shifts from those on the ribose sugar moiety (H1', H2', H3', H4', H5', and H5''). ubc.canih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to establish through-bond connectivity between protons, allowing for unambiguous assignment of the ribose spin system. nmims.edu Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons or nitrogens, further confirming assignments.

NMR is also instrumental in studying the dynamic properties of 2-amino-5'-adenylic acid. msu.eduresearchgate.net When incorporated into a nucleic acid chain, the 2-aminopurine (B61359) base can report on local conformational dynamics. nih.gov Changes in temperature or binding to other molecules can lead to shifts in NMR signals, indicating structural rearrangements. cambridge.org Techniques measuring relaxation parameters (T1 and T2) can quantify motions on the picosecond to nanosecond timescale, revealing the flexibility of the ribose sugar and the glycosidic bond connecting the sugar to the 2-aminopurine base.